PQR530

Blood-Brain Barrier Penetration CNS Pharmacokinetics mTOR Inhibition

For CNS oncology and epilepsy models where rapalogs fail due to poor brain penetration (brain:plasma ~0.01), PQR530 delivers ~1.6 brain:plasma ratio and dual PI3K/mTORC1/2 blockade with subnanomolar binding (Kd: mTOR 0.33 nM, PI3Kα 0.84 nM). - Eliminates compensatory PI3K feedback activation inherent to rapamycin/everolimus - Validated in OVCAR-3 xenograft and Tsc1GFAP seizure models - ≥98% purity, in stock for immediate worldwide dispatch

Molecular Formula C18H23F2N7O2
Molecular Weight 407.4258
CAS No. 1927857-61-1
Cat. No. B610182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePQR530
CAS1927857-61-1
SynonymsPQR530;  PQR0530;  PQR 530.
Molecular FormulaC18H23F2N7O2
Molecular Weight407.4258
Structural Identifiers
SMILESCC1COCCN1C2=NC(=NC(=N2)N3CCOCC3)C4=CN=C(C=C4C(F)F)N
InChIInChI=1S/C18H23F2N7O2/c1-11-10-29-7-4-27(11)18-24-16(13-9-22-14(21)8-12(13)15(19)20)23-17(25-18)26-2-5-28-6-3-26/h8-9,11,15H,2-7,10H2,1H3,(H2,21,22)/t11-/m0/s1
InChIKeySYKBZXMKAPICSO-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PQR530: Dual PI3K/mTOR Inhibitor


PQR530 is an ATP-competitive dual pan-PI3K/mTORC1/2 inhibitor characterized by a 1,3,5-triazine scaffold [1]. The compound demonstrates subnanomolar equilibrium dissociation constants (Kd) for mTOR (0.33 nM) and PI3Kα (0.84 nM), with inhibition extending to PI3Kβ (6.1 nM), PI3Kγ (10 nM), PI3Kδ (11 nM), and PI3KC2β (100 nM) [2]. Developed through structure-activity relationship optimization as compound 6 in the J. Med. Chem. discovery series, PQR530 qualifies as a clinical candidate with demonstrated oral bioavailability, brain penetrance, and efficacy in OVCAR-3 xenograft models [1]. Phase II clinical trials were initiated in 2016 .

PQR530 vs. mTOR Inhibitors: Key Differentiators


Standard mTORC1 inhibitors (rapalogs such as rapamycin and everolimus) exhibit poor brain penetration with brain:plasma ratios of 0.0057 and 0.016, respectively, severely limiting their utility in CNS applications [1]. In contrast, PQR530 achieves brain:plasma ratios of ~1.6 in mice, representing a ~100-280 fold improvement in CNS exposure [1]. Furthermore, rapalogs selectively inhibit only mTORC1 while paradoxically activating PI3K signaling via feedback loops, whereas PQR530 targets both PI3K isoforms and mTORC1/2 complexes, preventing compensatory pathway activation [2]. Among dual PI3K/mTOR inhibitors, PQR530 demonstrates subnanomolar Kd values that are mechanistically distinct from cellular IC50-based potency claims [3]. These quantifiable differences in brain penetration, target coverage, and pathway inhibition make generic substitution with in-class alternatives inappropriate for CNS-focused or feedback-loop-sensitive research applications.

PQR530 Comparative Performance Evidence


Superior Brain Penetration vs. Rapamycin/Everolimus

PQR530 demonstrates substantially superior brain penetration compared to clinically used mTORC1 inhibitors rapamycin and everolimus. In direct head-to-head pharmacokinetic assessment in mice, PQR530 achieved brain:plasma ratios of ~1.6, while rapamycin and everolimus yielded ratios of only 0.0057 and 0.016, respectively [1].

Blood-Brain Barrier Penetration CNS Pharmacokinetics mTOR Inhibition

Seizure Threshold Efficacy vs. Rapalogs

In a chronic mouse model of epilepsy, PQR530 significantly increased seizure threshold at tolerable doses, demonstrating functional CNS target engagement and therapeutic effect. The study directly compared PQR530 with rapamycin, everolimus, and standard anti-seizure drugs [1]. Notably, the closely related analog PQR620 matched the efficacy of levetiracetam in the same model system [1].

Epilepsy mTORopathies Seizure Threshold

Cancer Cell Line Sensitivity vs. GDC-0980

PQR530 and the dual PI3K/mTOR inhibitor GDC-0980 (apitolisib) demonstrated good overall correlation in cellular sensitivity profiles across a panel of 44 tumor cell lines, indicating comparable mechanism-based anti-proliferative activity in vitro [1]. However, PQR530 offers significantly superior brain penetration (brain:plasma ratio ~1.6), a property not established for GDC-0980 in comparative studies, making PQR530 the preferred choice for CNS oncology research [2].

Cancer Cell Line Panel GI50 Dual PI3K/mTOR Inhibitor

Target Binding Affinity Across PI3K Isoforms and mTOR

PQR530 exhibits subnanomolar binding affinity (Kd) for mTOR (0.33 nM) and PI3Kα (0.84 nM), with nanomolar affinity for PI3Kβ (6.1 nM), PI3Kγ (10 nM), PI3Kδ (11 nM), and PI3KC2β (100 nM) [1]. This binding profile is comparable in potency to clinical-stage dual PI3K/mTOR inhibitors such as BEZ235 (dactolisib), which inhibits PI3Kα, γ, δ, and β with IC50 values of 4, 5, 7, and 75 nM, respectively, and mTOR with IC50 of 20.7 nM . However, PQR530's 0.33 nM Kd for mTOR represents approximately 63-fold higher apparent affinity than BEZ235's mTOR IC50 (note: Kd vs. IC50 comparison provides class-level inference only) [1].

Kinase Binding Assay Kd Determination PI3K Isoform Selectivity

PQR530 Research Applications


Glioblastoma & Brain Metastasis Models

PQR530 is the preferred PI3K/mTOR inhibitor for xenograft or syngeneic models of brain tumors requiring adequate CNS drug exposure. With brain:plasma ratios of ~1.6 [1]—approximately 100-fold higher than everolimus—PQR530 enables robust target engagement in intracranial tumor tissue, a critical limitation of standard rapalogs. The compound has demonstrated in vivo efficacy in an OVCAR-3 ovarian cancer xenograft model and inhibits growth in a panel of 66 cancer cell lines with mean GI50 of 0.43 µM [2].

Epilepsy & mTORopathy Preclinical Studies

For investigating the role of mTOR signaling in epilepsy, seizure disorders, or tuberous sclerosis complex models, PQR530 provides the brain penetration and target coverage necessary for meaningful in vivo pharmacology. Direct head-to-head studies demonstrate that PQR530 significantly increases seizure threshold in chronic epilepsy mouse models at tolerable doses, whereas rapamycin and everolimus are limited by poor brain penetration [1]. PQR530 also decreases seizure frequency in Tsc1GFAP conditional knockout mice [2].

CNS Dual PI3K/mTOR Pathway Inhibition

PQR530 is indicated for any study requiring simultaneous blockade of PI3K isoforms and mTORC1/2 complexes in brain tissue. Unlike rapalogs that selectively inhibit mTORC1 and induce feedback PI3K activation [1], PQR530 targets all PI3K isoforms (Kd: 0.84-11 nM) and both mTOR complexes [2]. This dual inhibition profile combined with proven brain penetrance makes PQR530 the compound of choice for CNS-focused signaling studies where rapalogs would fail due to either target coverage limitations or inadequate brain exposure.

ATP-Competitive vs. Allosteric mTOR Inhibition

PQR530 serves as an essential comparator tool for dissecting mechanistic differences between ATP-competitive mTOR kinase inhibitors and allosteric rapalogs. As an ATP-competitive inhibitor, PQR530 binds to the mTOR kinase domain and inhibits both mTORC1 and mTORC2, whereas rapamycin and everolimus act allosterically on FKBP12 and only inhibit mTORC1 [1]. The compound's subnanomolar Kd for mTOR (0.33 nM) [2] and validated in vivo CNS activity [1] provide researchers with a well-characterized ATP-competitive probe for comparative pathway analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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